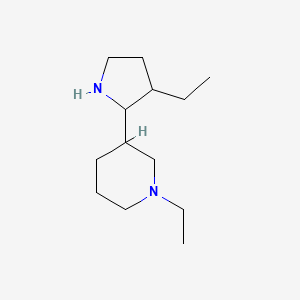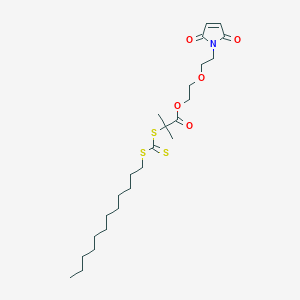
2-(2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy)ethyl 2-(((dodecylthio)carbonothioyl)thio)-2-methylpropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy)ethyl 2-(((dodecylthio)carbonothioyl)thio)-2-methylpropanoate is a complex organic compound that features a combination of functional groups, including a pyrrolidine-2,5-dione moiety and a dodecylthio group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy)ethyl 2-(((dodecylthio)carbonothioyl)thio)-2-methylpropanoate typically involves multiple steps. One common approach is to start with the preparation of the pyrrolidine-2,5-dione moiety, followed by the introduction of the ethoxyethyl group and finally the dodecylthio group. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
2-(2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy)ethyl 2-(((dodecylthio)carbonothioyl)thio)-2-methylpropanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dodecylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as thiols or amines. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
科学研究应用
2-(2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy)ethyl 2-(((dodecylthio)carbonothioyl)thio)-2-methylpropanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological processes and as a potential therapeutic agent.
Medicine: It may have applications in drug development and as a component in drug delivery systems.
Industry: The compound can be used in the production of polymers, coatings, and other materials with specific properties.
作用机制
The mechanism of action of 2-(2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy)ethyl 2-(((dodecylthio)carbonothioyl)thio)-2-methylpropanoate involves its interaction with specific molecular targets and pathways. The pyrrolidine-2,5-dione moiety can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The dodecylthio group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.
相似化合物的比较
Similar Compounds
2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid: This compound shares the pyrrolidine-2,5-dione moiety but lacks the dodecylthio group.
2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl acetate: Similar structure but with an acetate group instead of the dodecylthio group.
Uniqueness
The uniqueness of 2-(2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy)ethyl 2-(((dodecylthio)carbonothioyl)thio)-2-methylpropanoate lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the dodecylthio group enhances its hydrophobicity and potential for membrane interaction, making it distinct from other similar compounds.
属性
分子式 |
C25H41NO5S3 |
|---|---|
分子量 |
531.8 g/mol |
IUPAC 名称 |
2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethyl 2-dodecylsulfanylcarbothioylsulfanyl-2-methylpropanoate |
InChI |
InChI=1S/C25H41NO5S3/c1-4-5-6-7-8-9-10-11-12-13-20-33-24(32)34-25(2,3)23(29)31-19-18-30-17-16-26-21(27)14-15-22(26)28/h14-15H,4-13,16-20H2,1-3H3 |
InChI 键 |
GXFRGWHHWYUAQW-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCSC(=S)SC(C)(C)C(=O)OCCOCCN1C(=O)C=CC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-(4H-furo[3,2-b]pyrrol-5-yl)ethanone](/img/structure/B12869321.png)
![(2S,3'S,4R)-[2,3'-Bipyrrolidine]-4,4'-diol](/img/structure/B12869322.png)
![1-(4-Methylbenzo[d]oxazol-2-yl)ethanone](/img/structure/B12869323.png)

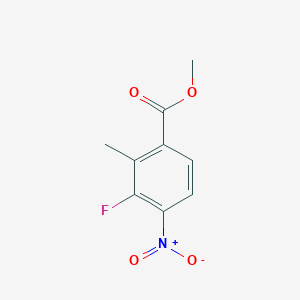
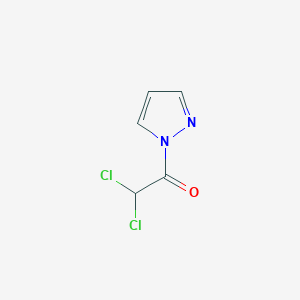
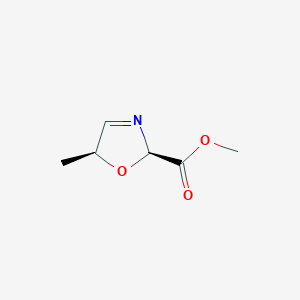
![4-Ethyl-2-nitrobenzo[d]oxazole](/img/structure/B12869347.png)
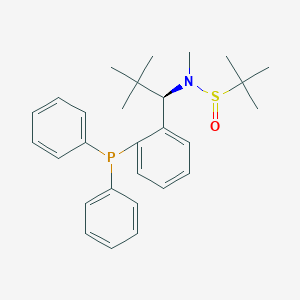
![1-(5-Methylbenzo[d]oxazol-2-yl)ethanone](/img/structure/B12869363.png)
